N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide

Structure-Activity Relationships Positional Isomerism Serotonin Receptor Pharmacology

N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide belongs to the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole carboxamide class, a subset of benzimidazole derivatives known for diverse pharmacological activities, including serotonin receptor modulation. The compound features a cyclopropyl substituent on the carboxamide nitrogen attached at the 6-position of the partially saturated bicyclic core (C11H15N3O, MW 205.26 g/mol), a structural motif that, in related benzimidazole-carboxamide series, has been associated with enhanced metabolic stability and defined receptor selectivity profiles.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B12981448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2CCC3=C(C2)NC=N3
InChIInChI=1S/C11H15N3O/c15-11(14-8-2-3-8)7-1-4-9-10(5-7)13-6-12-9/h6-8H,1-5H2,(H,12,13)(H,14,15)
InChIKeyQJYUHNMYVWNNMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide – Structural Class and Core Scaffold Profile


N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide belongs to the 4,5,6,7-tetrahydro-1H-benzo[d]imidazole carboxamide class, a subset of benzimidazole derivatives known for diverse pharmacological activities, including serotonin receptor modulation [1]. The compound features a cyclopropyl substituent on the carboxamide nitrogen attached at the 6-position of the partially saturated bicyclic core (C11H15N3O, MW 205.26 g/mol), a structural motif that, in related benzimidazole-carboxamide series, has been associated with enhanced metabolic stability and defined receptor selectivity profiles [2].

Why Generic Substitution Fails for N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide: Structural Determinants Dictate Unique Pharmacology


In-class benzimidazole carboxamides cannot be arbitrarily interchanged due to the profound impact of subtle structural modifications on receptor selectivity and intrinsic activity. In the closely related 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide series, replacing an ethyl substituent with a cyclopropyl group at the 3-position shifted the pharmacological profile from partial agonist to antagonist activity at the 5-HT4 receptor, while maintaining selectivity over 5-HT3 and D2 receptors [1]. The target compound differs critically from these derivatives by bearing the carboxamide at the 6-position of a 4,5,6,7-tetrahydrobenzo[d]imidazole scaffold rather than at the 1-position of a 2-oxo-benzimidazolone. This positional isomerism results in distinct hydrogen-bonding networks and conformational preferences, directly affecting receptor recognition and downstream signaling outcomes [2].

Product-Specific Quantitative Evidence Guide for N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide


Structural Differentiation via Carboxamide Positional Isomerism and Cyclopropyl Substitution

The target compound uniquely combines a 6-carboxamide attachment on the tetrahydrobenzo[d]imidazole core with an N-cyclopropyl substituent. This contrasts with the extensively characterized 1-carboxamide-2-oxo-benzimidazolone series, where cyclopropyl substitution at the 3-position yielded 5-HT4 Ki values of 6.7–75.4 nM with antagonist functional activity (pKb = 6.19–7.73) [1]. However, no direct head-to-head pharmacological data are available for the target compound against specific comparators.

Structure-Activity Relationships Positional Isomerism Serotonin Receptor Pharmacology

Cyclopropyl Substitution as a Metabolic Stability Determinant in Benzimidazole Scaffolds

The N-cyclopropyl motif on the carboxamide nitrogen of the target compound confers potential metabolic advantages. In general, N-cyclopropylation of azoles and amides has been demonstrated to enhance metabolic stability in liver microsome assays relative to N-alkyl or unsubstituted analogs, due to the unique spatial and electronic features of the cyclopropyl ring [1]. Direct comparative metabolic stability data for the target compound versus its N-methyl, N-ethyl, or unsubstituted carboxamide analogs are not publicly available.

Metabolic Stability Cyclopropyl Effect Drug Metabolism

Research and Industrial Application Scenarios for N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide


Chemical Probe for Serotonin Receptor Subtype Selectivity Profiling

Given the class-level evidence that cyclopropyl-substituted benzimidazole carboxamides exhibit 5-HT4 receptor affinity with selectivity over 5-HT3 and D2 receptors [1], this compound can serve as a chemical probe in radioligand binding displacement assays to map the selectivity landscape of 4,5,6,7-tetrahydrobenzo[d]imidazole-6-carboxamides. Its distinct scaffold topology compared to 1-carboxamide benzimidazolones makes it suitable for identifying novel SAR trends and scaffold-specific receptor interactions.

Medicinal Chemistry Building Block for Focused Library Synthesis

The 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid scaffold serves as a versatile intermediate for generating diverse carboxamide libraries. The N-cyclopropyl amide represents a specific substitution that can be systematically varied (e.g., cyclopropyl vs. cyclobutyl vs. isopropyl) to probe the steric and electronic requirements of the target binding pocket in lead optimization campaigns.

Hit Identification in GPCR-Focused Screening Campaigns

As a member of the tetrahydrobenzimidazole class, which has documented activity at 5-HT3 and 5-HT4 receptors, this compound can be incorporated into GPCR-focused screening libraries to identify novel agonists or antagonists. Its structural divergence from previously characterized series increases the likelihood of discovering compounds with unique functional selectivity (biased agonism) or improved physicochemical properties.

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